5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl-1,2,4-oxadiazole methyl group at position 5 and a 4-ethylphenyl group at position 2.
Synthetic routes for analogous pyrazolo-pyrazinones often involve multi-component cycloadditions or cyclization reactions. For example, pyrazolo[1,5-a]pyrazin-4-one derivatives are typically synthesized via reactions between pyrazole precursors and carbonyl-containing intermediates under thermal or catalytic conditions . The oxadiazole moiety in the target compound may be introduced through cyclization of amidoximes or via 1,3-dipolar cycloadditions, as reported for similar 1,2,4-oxadiazole derivatives .
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-5-7-17(8-6-16)19-14-20-25(31)29(11-12-30(20)27-19)15-23-26-24(28-34-23)18-9-10-21(32-2)22(13-18)33-3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQBTTWOFEURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021636084, also known as “5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one”, “F3382-3784”, or “VU0614814-1”, primarily targets the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a crucial component of the mitochondrial membrane that regulates the passage of metabolites and ions between the mitochondria and the cytosol.
Mode of Action
AKOS021636084 acts as a potent inhibitor of VDAC1. It interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. This interaction prevents the elevation of intracellular calcium levels associated with apoptosis induction, and thus calcium accumulation by the mitochondria.
Biochemical Pathways
The inhibition of VDAC1 by AKOS021636084 affects the mitochondrial apoptotic pathway. By preventing VDAC1 oligomerization, AKOS021636084 inhibits the release of cytochrome c from the mitochondria, a key event in the initiation of apoptosis. This action can protect against mitochondrial dysfunction.
Result of Action
The molecular and cellular effects of AKOS021636084’s action primarily involve the protection of cells from apoptosis. By inhibiting VDAC1, it prevents the release of cytochrome c from the mitochondria, thereby inhibiting the initiation of the apoptotic pathway. This action can protect cells from apoptosis-induced damage and death.
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 446.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole moiety and substituted aromatic rings that enhance its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 446.45 g/mol |
| LogP (Partition Coefficient) | 3.063 |
| Water Solubility (LogSw) | -3.17 |
| Polar Surface Area | 74.574 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to This compound . For example, derivatives featuring oxadiazole and pyrazole structures have shown significant activity against various cancer cell lines.
Case Study: Anticancer Evaluation
A study evaluated the anticancer potential of similar compounds against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 0.17 μM against these cell lines, suggesting potent anticancer activity .
Antiviral Properties
Research has also explored the antiviral potential of heterocyclic compounds containing oxadiazole and pyrazole moieties. These compounds have been tested for their ability to inhibit viral replication in vitro.
Findings on Antiviral Activity
In a review of heterocyclic compounds with antiviral properties, it was noted that certain pyrazole derivatives demonstrated high efficacy in inhibiting herpes simplex virus (HSV) replication with low cytotoxicity . This suggests that 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazino[1,5-a]pyrazin-4-one could also possess similar antiviral effects.
Antimicrobial Activity
Preliminary studies on related oxadiazole compounds have shown promising antibacterial and antifungal activities. For instance, specific oxadiazole derivatives were tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, revealing effective inhibition at concentrations below 100 μg/ml .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Compounds featuring oxadiazole and pyrazole rings may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Viral Replication : The structural features allow these compounds to interfere with viral entry or replication processes.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects by reducing oxidative stress in cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. The oxadiazole and pyrazole rings are known to interact with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases or transcription factors that are crucial for tumor growth and survival.
- Case Study : A derivative of this compound was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. The presence of the dimethoxyphenyl group enhances its interaction with microbial membranes, potentially leading to increased permeability and cell death.
- Research Findings : Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging research suggests that this class of compounds may also possess neuroprotective properties. The ability to modulate neurotransmitter systems or reduce oxidative stress could be beneficial in treating neurodegenerative diseases.
- Clinical Relevance : Animal models have shown that compounds with similar structures can improve cognitive function and reduce neuronal damage in models of Alzheimer's disease .
Organic Electronics
The unique electronic properties of the pyrazolo[1,5-a]pyrazin structure make it a candidate for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Performance Metrics : Preliminary studies indicate that devices incorporating this compound demonstrate improved charge mobility and stability compared to traditional materials .
Photovoltaic Applications
The compound's ability to absorb light in the visible spectrum makes it suitable for use as a light-harvesting agent in solar cells.
- Efficiency Studies : Solar cells using derivatives of this compound have shown enhanced energy conversion efficiencies due to their favorable optical properties .
Summary Table of Applications
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Substituents : 4-Chlorophenyl at position 2; 3,4-dimethoxyphenethyl at position 5.
- Properties: The chlorophenyl group enhances lipophilicity compared to the ethylphenyl group in the target compound.
- Synthesis: Prepared via cyclization of pyrazole intermediates with amino acids, followed by crystallographic validation using SHELX software .
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2108824-56-0)
- Substituents : Hydroxymethyl at position 3; 3-methyl-1,2,4-oxadiazole methyl at position 5.
- Properties : The hydroxymethyl group improves aqueous solubility, while the methyl-oxadiazole reduces steric bulk compared to the dimethoxyphenyl-oxadiazole in the target compound .
- Synthesis : Method unspecified, but similar oxadiazole moieties are synthesized via cycloaddition of nitriles and amidoximes .
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
- Substituents : Methyl groups at positions 1 and 3; variable substituents at position 6.
- Properties : The 1,3-dimethyl groups enhance metabolic stability but reduce binding affinity due to steric hindrance. The absence of an oxadiazole ring limits electron-withdrawing effects .
- Synthesis: Achieved via reductive lactamization of nitro-pyrazole intermediates with amino acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
